Methyl 2-amino-6-iodobenzoate
Overview
Description
Methyl 2-amino-6-iodobenzoate is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 2-position and an iodine atom at the 6-position. This compound is typically a solid with a white to off-white appearance and is sparingly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-6-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-amino benzoate. The process typically includes the following steps:
Nitration: Methyl benzoate is nitrated to form methyl 2-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group, yielding methyl 2-amino benzoate.
Iodination: The amino group is protected, and the compound is iodinated at the 6-position using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, followed by iodination under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can oxidize the amino group.
Reduction: Catalytic hydrogenation or metal hydrides can reduce the amino group.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives with different substituents.
Scientific Research Applications
Methyl 2-amino-6-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-iodobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can facilitate the formation of covalent bonds with biological molecules, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- Methyl 2-amino-5-iodobenzoate
- Methyl 2-iodobenzoate
- Methyl 2-amino benzoate
Comparison:
- Methyl 2-amino-6-iodobenzoate vs. Methyl 2-amino-5-iodobenzoate: The position of the iodine atom differs, which can affect the compound’s reactivity and interaction with other molecules.
- This compound vs. Methyl 2-iodobenzoate: The presence of the amino group in the former provides additional sites for chemical reactions and interactions.
- This compound vs. Methyl 2-amino benzoate: The iodine atom in the former introduces unique reactivity and potential for further functionalization.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-6-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLALCEBDEFFUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147494-20-0 | |
Record name | methyl 2-amino-6-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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